molecular formula C20H24N2O3 B278479 3-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide

3-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide

Cat. No.: B278479
M. Wt: 340.4 g/mol
InChI Key: QIYQYDQXTZZCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isopropoxy group, a morpholinyl group, and a phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Isopropoxy Group: The isopropoxy group is introduced through an etherification reaction, where an isopropyl alcohol derivative is reacted with the benzamide core in the presence of a strong base.

    Attachment of the Morpholinyl Group: The morpholinyl group is attached via a nucleophilic substitution reaction, where a morpholine derivative is reacted with the benzamide core under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Morpholin-4-yl-phenyl)-benzamide: Lacks the isopropoxy group, which may affect its chemical and biological properties.

    3-Isopropoxy-N-phenyl-benzamide: Lacks the morpholinyl group, which may influence its reactivity and applications.

Uniqueness

3-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide is unique due to the presence of both the isopropoxy and morpholinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylphenyl)-3-propan-2-yloxybenzamide

InChI

InChI=1S/C20H24N2O3/c1-15(2)25-17-7-5-6-16(14-17)20(23)21-18-8-3-4-9-19(18)22-10-12-24-13-11-22/h3-9,14-15H,10-13H2,1-2H3,(H,21,23)

InChI Key

QIYQYDQXTZZCIX-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3

Origin of Product

United States

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